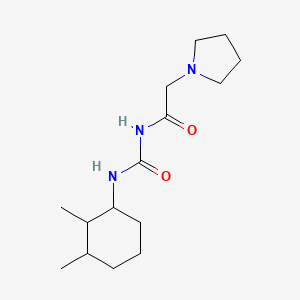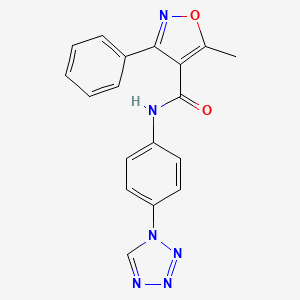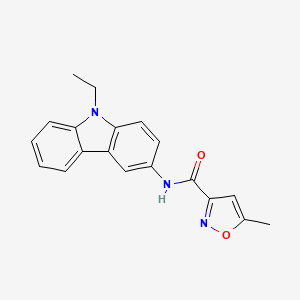
N-(3-(3-Methyl-4-(m-tolyl)piperazin-1-yl)-3-oxo-1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-640360 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Chemical Reactions Analysis
WAY-640360 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-640360 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly in relation to ion channels like TREK-2.
Medicine: Explored for potential therapeutic applications, including its effects on neurological and cardiovascular systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-640360 exerts its effects by activating TREK-2 channels, which are potassium channels involved in maintaining the resting membrane potential and regulating cellular excitability. The activation of these channels can influence various physiological processes, including pain perception, mood regulation, and cardiovascular function .
Comparison with Similar Compounds
WAY-640360 is unique in its specific activation of TREK-2 channels. Similar compounds include:
Fluoxetine: Known for its role in modulating serotonin levels and also affecting ion channels.
Carbamazepine: Used as an anticonvulsant and mood stabilizer, affecting sodium channels.
Gabapentin: Used to treat neuropathic pain and epilepsy, affecting calcium channels.
These compounds differ in their primary targets and mechanisms of action, highlighting the specificity of WAY-640360 for TREK-2 channels.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C28H31N3O2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxo-1-phenylpropyl]benzamide |
InChI |
InChI=1S/C28H31N3O2/c1-21-10-9-15-25(18-21)31-17-16-30(20-22(31)2)27(32)19-26(23-11-5-3-6-12-23)29-28(33)24-13-7-4-8-14-24/h3-15,18,22,26H,16-17,19-20H2,1-2H3,(H,29,33) |
InChI Key |
FANPYBKYEYLWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CC(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















